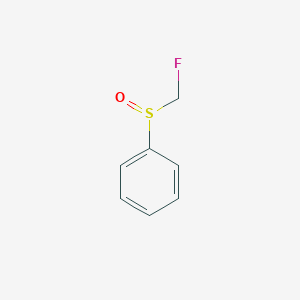

((fluoromethyl)sulfinyl)benzene

Descripción general

Descripción

((Fluoromethyl)sulfinyl)benzene, also known as fluoromethyl phenyl sulfone, is an organic compound with the molecular formula C7H7FO2S. This compound is characterized by the presence of a fluoromethyl group attached to a sulfinyl group, which is further connected to a benzene ring. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ((fluoromethyl)sulfinyl)benzene typically involves the reaction of fluoromethyl sulfone with benzene under specific conditions. One common method includes the use of fluorosulfonyl radicals, which are generated from precursors and then reacted with benzene to form the desired compound . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

((Fluoromethyl)sulfinyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl fluorides.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl fluorides, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

((Fluoromethyl)sulfinyl)benzene derivatives are being investigated for their potential as bioactive compounds. Sulfinyl compounds are known for their role in drug design due to their ability to act as pharmacophores. For example, sulfinyl derivatives have been linked to anti-inflammatory and anticancer activities. Recent studies have shown that compounds with sulfinyl groups can exhibit significant biological activity, making them candidates for further development in pharmaceuticals .

Case Study: Anticancer Activity

A study focused on the synthesis of sulfonamide derivatives containing this compound moieties demonstrated promising results against various cancer cell lines. The synthesized compounds were evaluated for their inhibitory effects on specific kinases associated with cancer progression, showing high percent inhibition rates that suggest potential therapeutic applications .

Organic Synthesis

Synthesis of Chiral Sulfinyl Compounds

The compound serves as a valuable intermediate in the synthesis of chiral sulfinyl compounds. These compounds are crucial in asymmetric synthesis, where they function as auxiliaries or ligands in catalytic reactions. The ability to introduce chirality through this compound enhances the efficiency of synthesizing enantiomerically pure products .

Table 1: Summary of Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Asymmetric Synthesis | Used as auxiliaries or ligands | Chiral sulfoxides |

| Catalytic Reactions | Acts as a chiral organocatalyst | Various sulfoxides |

| Drug Design | Potential pharmacophore in drug development | Anticancer agents |

Materials Science

Development of Functional Materials

this compound is also explored for its application in materials science, particularly in the development of functional materials with enhanced properties. The incorporation of fluorinated groups can significantly alter the physical and chemical properties of materials, such as increasing hydrophobicity and thermal stability. This makes it suitable for applications in coatings and advanced materials .

Case Study: Coating Applications

Research has shown that incorporating this compound into polymer matrices improves their resistance to solvents and environmental degradation. These enhanced properties make them ideal candidates for protective coatings in industrial applications.

Mecanismo De Acción

The mechanism of action of ((fluoromethyl)sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The fluoromethyl and sulfinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound of interest in medicinal chemistry and drug discovery .

Comparación Con Compuestos Similares

Similar Compounds

((Fluoromethyl)sulfonyl)benzene: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

((Chloromethyl)sulfinyl)benzene: Contains a chloromethyl group instead of a fluoromethyl group.

((Methyl)sulfinyl)benzene: Lacks the halogen substitution on the methyl group.

Uniqueness

((Fluoromethyl)sulfinyl)benzene is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various chemical and biological applications.

Actividad Biológica

((Fluoromethyl)sulfinyl)benzene, a compound featuring both fluoromethyl and sulfinyl functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H7FOS

- Molecular Weight : 162.19 g/mol

- CAS Number : 65325-68-0

The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the sulfinyl group may contribute to its biological activity through various mechanisms.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. A notable investigation assessed the activity of several derivatives against a panel of cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver).

Table 1: Anticancer Activity Data

The results indicate that compound 8 exhibits significant growth inhibition across multiple cancer cell lines, outperforming Doxorubicin in some instances.

3. Antibacterial Activity

The antibacterial properties of this compound were also evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several compounds derived from this class.

Table 2: Antibacterial Activity Data

Compound 8 demonstrated potent antibacterial activity, particularly against E. coli and B. mycoides.

4. Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting fatty acid amide hydrolase (FAAH).

Table 3: Enzyme Inhibition Data

The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl group can significantly enhance inhibitory activity against FAAH.

Case Study: Anticancer Screening

In a comprehensive study, various sulfonamide derivatives were synthesized and screened for their anticancer properties against the NCI-60 cancer cell line panel. Among these, derivatives containing the this compound structure exhibited notable efficacy, particularly in inhibiting V600EBRAF mutant activity in melanoma cells .

Research Findings on Mechanisms

Research has indicated that compounds with sulfonyl groups may induce apoptosis in cancer cells through pathways involving down-regulation of specific genes such as PALB2 . This mechanism underscores the therapeutic potential of this compound in targeted cancer therapies.

Propiedades

IUPAC Name |

fluoromethylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZNITMSELMDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315197 | |

| Record name | (Fluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65325-68-0 | |

| Record name | NSC293053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Fluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.